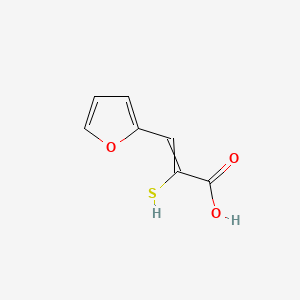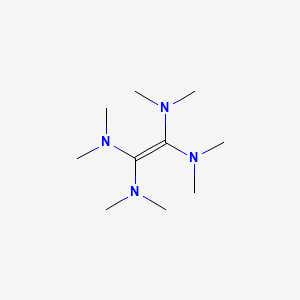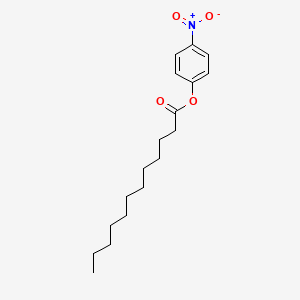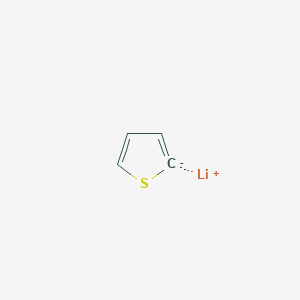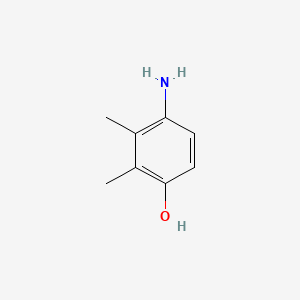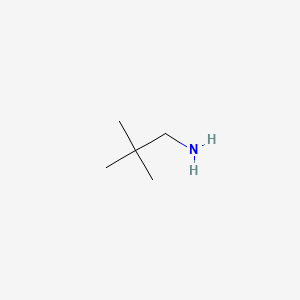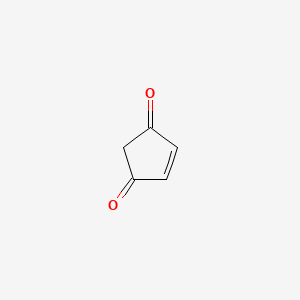
4-Cyclopenten-1,3-dion
Übersicht
Beschreibung
4-Cyclopentene-1,3-dione is an organic compound with the chemical formula C5H4O2. It is a cyclic diketone, and is used in a variety of chemical reactions. It is a colorless liquid with a sweet, pungent odor. It is also known as cyclopentanone-1,3-dione, 1,3-cyclopentanedione, and 1,3-cyclopentanone.
Wissenschaftliche Forschungsanwendungen
Synthese von 2-Methoxymethylen-4-cyclopenten-1,3-dion
4-Cyclopenten-1,3-dion wurde bei der Synthese von 2-Methoxymethylen-4-cyclopenten-1,3-dion verwendet {svg_1} {svg_2} {svg_3}. Diese Verbindung dürfte in verschiedenen Forschungsbereichen, darunter die organische Chemie und die Materialwissenschaften, eigene Anwendungen finden.
Untersuchung der Aktivität des Phospholipid-Austauschproteins aus Rinderherz
Eine weitere interessante Anwendung von this compound liegt im Bereich der Biochemie. Es wurde verwendet, um den Einfluss von Sulfhydryl-spezifischen Reagenzien auf die Aktivität des Phospholipid-Austauschproteins aus Rinderherz zu untersuchen {svg_4} {svg_5} {svg_6}. Diese Forschung könnte möglicherweise zu einem besseren Verständnis der Funktion dieses Proteins und seiner Rolle im Herz-Kreislauf-System führen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Cyclopentene-1,3-dione is sulfenic acid (–SOH) in proteins . Sulfenic acids are unstable intermediates in protein oxidation that play a crucial role in redox signaling.
Mode of Action
4-Cyclopentene-1,3-dione interacts with its targets through a Michael addition of thiol-containing tags or linkers . This interaction results in the selective labeling of sulfenic acid in proteins .
Biochemical Pathways
The interaction of 4-Cyclopentene-1,3-dione with sulfenic acid in proteins affects the redox signaling pathway
Pharmacokinetics
Its small molecular weight (9608 g/mol ) suggests that it may have good bioavailability.
Result of Action
The result of 4-Cyclopentene-1,3-dione’s action is the selective labeling of sulfenic acid in proteins . This can be used to investigate the influence of sulfhydryl group-specific reagents on the activity of proteins such as bovine heart phospholipid exchange protein .
Action Environment
The action, efficacy, and stability of 4-Cyclopentene-1,3-dione can be influenced by various environmental factors. For example, it should be stored at a temperature of 2-8°C to maintain its stability
Biochemische Analyse
Biochemical Properties
4-Cyclopentene-1,3-dione plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules through Michael addition reactions. For instance, it has been used to investigate the influence of sulfhydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein . The compound’s ability to form covalent bonds with thiol groups in proteins makes it a valuable tool for studying protein function and enzyme activity.
Cellular Effects
The effects of 4-Cyclopentene-1,3-dione on cellular processes have been explored in various studies. It has been shown to induce electrical excitability in inexcitable crustacean muscle . This effect is believed to be due to the conversion of certain -CH2-SH side chains to thioethers with carbonyl groups, which alters the muscle’s excitability. Additionally, 4-Cyclopentene-1,3-dione has been implicated in the regulation of growth-related and stress-induced genes, potentially influencing cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-Cyclopentene-1,3-dione exerts its effects through interactions with various biomolecules. It is known to participate in Michael addition reactions with thiol-containing tags or linkers, forming stable adducts . This reactivity allows it to selectively label sulfenic acid groups in proteins, providing insights into protein function and enzyme activity. Additionally, the compound’s interaction with protein tyrosine kinases and cyclooxygenase enzymes has been studied, highlighting its potential as a protein kinase inhibitor .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Cyclopentene-1,3-dione in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Studies have shown that 4-Cyclopentene-1,3-dione can maintain its activity over extended periods, making it suitable for long-term biochemical experiments.
Dosage Effects in Animal Models
In animal models, the effects of 4-Cyclopentene-1,3-dione vary with different dosages. Higher doses of the compound have been associated with increased electrical excitability in crustacean muscle, while lower doses may have minimal effects . Toxicity studies have indicated that excessive doses can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Cyclopentene-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound’s reactivity with sulfhydryl groups in proteins suggests its involvement in redox reactions and protein modification processes . These interactions can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Cyclopentene-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to target sites within cells . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to specific proteins.
Subcellular Localization
The subcellular localization of 4-Cyclopentene-1,3-dione is determined by its interactions with targeting signals and post-translational modifications. The compound has been shown to localize to specific compartments or organelles within cells, where it exerts its biochemical effects . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes and functions.
Eigenschaften
IUPAC Name |
cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFZBCCYOPSZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239235 | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930-60-9 | |
| Record name | 2-Cyclopentene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-4-ene-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOPENTENE-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P054EQ880I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-cyclopentene-1,3-dione?
A1: The molecular formula of 4-cyclopentene-1,3-dione is C5H4O2, and its molecular weight is 96.08 g/mol.
Q2: What are the key spectroscopic features of 4-cyclopentene-1,3-dione?
A2: Spectroscopic analyses reveal distinctive features of 4-cyclopentene-1,3-dione. Infrared (IR) spectroscopy shows a strong absorption band at 1580 cm-1, indicating the presence of a highly enolic β-diketone structure []. Ultraviolet-visible (UV-Vis) spectroscopy reveals a weak absorption band around 487 nm, attributed to the T1(n,π*) ← S0 electronic transition [, ].
Q3: How reactive is 4-cyclopentene-1,3-dione in polymerization reactions?
A3: 4-Cyclopentene-1,3-dione exhibits low reactivity in non-alternating copolymerization systems, as demonstrated by its reactivity ratios with monomers like styrene [], methyl methacrylate, and acrylonitrile [, ]. It tends to form alternating copolymers with p-chlorostyrene [].
Q4: What unique chemical transformations can 4-cyclopentene-1,3-dione undergo?
A4: 4-Cyclopentene-1,3-dione can participate in various reactions, including Diels-Alder reactions [], Michael additions [], and reactions with Fischer carbene complexes to yield cyclopentenediones and alkylidenefuranones []. Its derivatives can also undergo light-induced keto-enol tautomerism [].
Q5: Can you provide an example of a novel synthetic application of 4-cyclopentene-1,3-dione?
A5: An innovative application of 4-cyclopentene-1,3-dione is its use in the synthesis of spiromamakone A, a natural product with a unique spiro[4,4]nonadiene skeleton. This involves a double oxa-Michael addition of 1,8-dihydroxynaphthalene to a 4-cyclopentene-1,3-dione derivative, followed by an intramolecular aldol reaction [].
Q6: What is the primary biological target of 4-cyclopentene-1,3-dione?
A6: Research suggests that 4-cyclopentene-1,3-dione targets chitin synthesis in fungi, demonstrating potent antifungal activity against Candida species [].
Q7: What other biological activities have been reported for 4-cyclopentene-1,3-dione and its derivatives?
A7: Derivatives of 4-cyclopentene-1,3-dione, particularly 2-arylidene-4-cyclopentene-1,3-diones, have shown promising antitumor activity [, , ]. These compounds act as protein tyrosine kinase inhibitors, potentially interfering with cell signaling pathways involved in tumor growth [].
Q8: How does the structure of 2-arylidene-4-cyclopentene-1,3-diones influence their biological activity?
A8: Structure-activity relationship (SAR) studies indicate that the presence of a hydroxybenzylidene or substituted hydroxybenzylidene group at the 2-position of 4-cyclopentene-1,3-dione is crucial for antitumor activity [].
Q9: Has 4-cyclopentene-1,3-dione been identified as a disinfection byproduct in water treatment?
A10: Yes, halogenated derivatives of 4-cyclopentene-1,3-dione have been detected as disinfection byproducts in water treated with ozone, chlorine, and chloramine []. Their presence raises concerns about potential toxicological effects, highlighting the need for further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



